molecular formula C11H12O2 B13992074 4-(4-Methoxyphenyl)but-3-yn-1-ol CAS No. 52999-15-2

4-(4-Methoxyphenyl)but-3-yn-1-ol

Cat. No.: B13992074
CAS No.: 52999-15-2
M. Wt: 176.21 g/mol
InChI Key: ZFDUNOCDOYMUOM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a methoxyphenyl group attached to a butyn-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: 4-(4-Methoxyphenyl)but-3-yn-1-al (aldehyde) or 4-(4-Methoxyphenyl)but-3-ynoic acid (carboxylic acid).

    Reduction: 4-(4-Methoxyphenyl)but-3-en-1-ol (alkene) or 4-(4-Methoxyphenyl)butan-1-ol (alkane).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-ol depends on the specific reaction or application

    Hydroxyl Group: Can form hydrogen bonds and participate in nucleophilic reactions.

    Triple Bond: Can undergo addition reactions and serve as a site for further functionalization.

    Methoxy Group: Can influence the electronic properties of the molecule and participate in substitution reactions.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)but-3-yn-1-ol can be compared with other similar compounds, such as:

    4-Phenylbut-3-yn-1-ol: Lacks the methoxy group, which affects its reactivity and applications.

    4-(4-Hydroxyphenyl)but-3-yn-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    4-(4-Methylphenyl)but-3-yn-1-ol: Contains a methyl group instead of a methoxy group, resulting in different steric and electronic effects.

Properties

CAS No.

52999-15-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)but-3-yn-1-ol

InChI

InChI=1S/C11H12O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,3,9H2,1H3

InChI Key

ZFDUNOCDOYMUOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CCCO

Origin of Product

United States

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